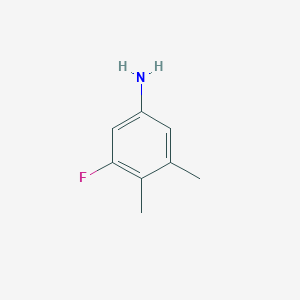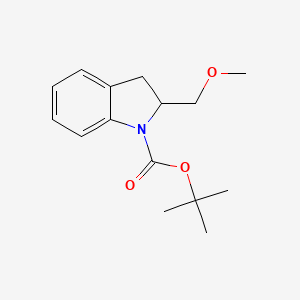
tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate” is a chemical compound with the molecular formula C15H21NO3 . It is an N-substituted indoline derivative .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate” were not found in the search results, indoline derivatives are generally prepared via alkylation reactions catalyzed by Pd . They can also be prepared via cycloaddition approaches .Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate” consists of 15 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis
Indoline derivatives, such as “tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate”, can be used as reactants in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd . They can also be used in the preparation of allyl- and arylindolines , and in the modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate” include a boiling point of 83-84 °C/0.1 mmHg (lit.) and a melting point of 46-50 °C (lit.) . Its molecular weight is 263.33 .Applications De Recherche Scientifique
Synthesis of Indole Derivatives
This compound can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Biological Potential of Indole Derivatives
Indole derivatives, including “tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate”, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation of Aryl Alkyl Amines
“tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate” can be used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd .
Preparation of Allyl- and Arylindolines
This compound can also be used as a reactant in the preparation of allyl- and arylindolines .
Modular Indole Synthesis
“tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate” can be used as a reactant in modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B .
Synthesis of Natural Prenyl Indole Derivatives
The intermediate products involved in the synthesis scheme of “tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate” are useful for the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .
Safety and Hazards
“tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate” is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it can cause eye and skin irritation and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
It’s known to be a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by pd .
Biochemical Pathways
The compound is involved in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . It’s also used in the modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B .
Result of Action
It’s known to be a reactant in the preparation of aryl alkyl amines and allyl- and arylindolines .
Propriétés
IUPAC Name |
tert-butyl 2-(methoxymethyl)-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(10-18-4)9-11-7-5-6-8-13(11)16/h5-8,12H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISRNYWVLNXBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(Furan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332508.png)
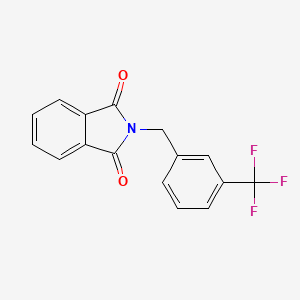
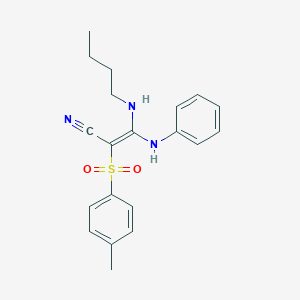



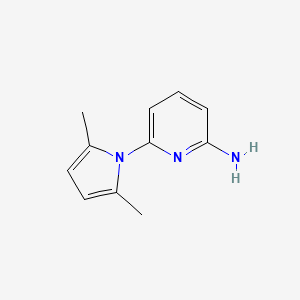

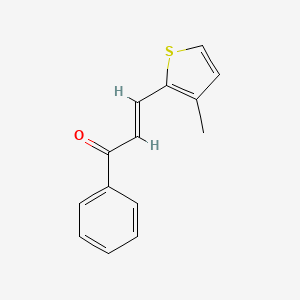
![(2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6332588.png)
![8-[(2H-1,3-Benzodioxol-5-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332590.png)
